Results: Several compounds were identified as potent inhibitors, with IC50 values ranging from 1.11 to 4.55 μM.
Methods: The compound is used in microbiological assays to detect the presence of esterases.
Results: The presence of esterases is indicated by a color change in the substrate.
Summary: Indole derivatives have been reported to possess antibacterial properties.
Methods: These compounds were synthesized and their antibacterial activity was evaluated.
Summary: Indole derivatives have been reported to possess anti-inflammatory properties.
Methods: These compounds were synthesized and their anti-inflammatory activity was evaluated.
Results: Various indole derivatives have shown promising results in anti-inflammatory studies.
Summary: Indole derivatives have been reported to possess antimicrobial properties.
Methods: These compounds were synthesized and their antimicrobial activity was evaluated.
Methods: The compound is used in plant growth studies to stimulate growth.
Results: The presence of 3-Indoxyl acetate has been found to stimulate plant growth.
Propyl 2-(1H-indol-3-yl)acetate is an organic compound characterized by the molecular formula . It features an indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound includes an acetate group, which contributes to its chemical properties and reactivity. The dihedral angle between the acetate group and the mean plane of the indole ring is approximately 62.35 degrees, indicating a specific spatial arrangement in its molecular structure .
These reactions highlight its versatility as a chemical intermediate in synthetic organic chemistry.
Propyl 2-(1H-indol-3-yl)acetate exhibits notable biological activities:
The biological significance of this compound makes it a subject of interest in pharmacological research.
The synthesis of propyl 2-(1H-indol-3-yl)acetate can be achieved through several methods:
These methods demonstrate the compound's accessibility for synthetic applications.
Propyl 2-(1H-indol-3-yl)acetate has several applications across different fields:
Research indicates that propyl 2-(1H-indol-3-yl)acetate interacts with various enzymes and proteins, influencing biochemical pathways. For instance, it has been studied for its potential effects on cell signaling pathways related to growth and differentiation in plants and animals. These interactions underscore its importance in both medicinal chemistry and agricultural science.
Several compounds share structural similarities with propyl 2-(1H-indol-3-yl)acetate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Indole-3-acetic acid | Plant growth regulator; auxin activity | |
| Methyl 2-(1H-indol-3-yl)acetate | Similar structure; used in synthetic pathways | |
| Ethyl 2-(1H-indol-3-yl)acetate | Related ester; exhibits similar biological properties |
While these compounds share structural characteristics with propyl 2-(1H-indol-3-yl)acetate, its specific propyl group contributes unique properties that affect solubility, reactivity, and biological activity. The presence of the acetate moiety allows for distinct interactions within biological systems compared to other indole derivatives.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions established for indole derivatives bearing carboxylic acid ester functionalities [1] [3]. The complete International Union of Pure and Applied Chemistry designation "propyl 2-(1H-indol-3-yl)acetate" reflects the compound's structural hierarchy, beginning with the propyl alkyl chain attached to an ester linkage, followed by the acetate bridge connected to the 3-position of the indole ring system [4] [1].
The systematic classification places this compound within the broader taxonomic framework of organic heterocyclic compounds [2] [5]. According to the ClassyFire chemical taxonomy system, propyl 2-(1H-indol-3-yl)acetate belongs to the kingdom of organic compounds, specifically categorized under the superclass of organoheterocyclic compounds [6] [2]. The hierarchical classification continues with its placement in the class of indoles and derivatives, followed by the subclass of indolyl carboxylic acids and derivatives [2] [5].
The direct parent classification identifies this compound as an indole-3-acetic acid derivative, which encompasses compounds containing an acetic acid or its derivatives linked to the carbon-3 position of an indole ring [7] [2]. This systematic approach to nomenclature ensures precise identification and facilitates accurate communication within the scientific community regarding the compound's structural characteristics and chemical relationships [8] [2].
| Classification Level | Category |
|---|---|
| Kingdom | Organic compounds |
| Superclass | Organoheterocyclic compounds |
| Class | Indoles and derivatives |
| Subclass | Indolyl carboxylic acids and derivatives |
| Direct Parent | Indole-3-acetic acid derivatives |
Database coverage extends beyond primary chemical registries to include specialized chemical information systems that serve specific research communities [3] [1]. The systematic cataloging of propyl 2-(1H-indol-3-yl)acetate across these platforms ensures comprehensive accessibility for scientific research and commercial applications while maintaining consistency in chemical identification protocols [4].
| Database Type | Identifier | Registry |
|---|---|---|
| Chemical Abstracts Service | 2122-68-1 | Primary Registry Number |
| Molecular Design Limited | MFCD22415258 | Database Cross-Reference |
| Commercial Suppliers | Multiple Catalog Numbers | Various Chemical Vendors |
The molecular formula C₁₃H₁₅NO₂ provides a precise representation of the atomic composition of propyl 2-(1H-indol-3-yl)acetate [1] [4]. This formula indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a total of thirty-one atoms comprising the complete molecular structure [3].
The molecular weight of 217.26 grams per mole represents the sum of the atomic masses of all constituent atoms within the molecule [1] [4]. This value serves as a fundamental physical constant for the compound and enables accurate stoichiometric calculations in chemical reactions and analytical procedures [3]. The molecular weight determination follows standard atomic mass values established by the International Union of Pure and Applied Chemistry and reflects the most current understanding of atomic masses for the constituent elements [4].
Structural analysis reveals that the molecular composition consists of approximately 71.86 percent carbon, 6.96 percent hydrogen, 6.45 percent nitrogen, and 14.73 percent oxygen by mass [1]. This elemental distribution reflects the predominant organic character of the compound while highlighting the significant contribution of the heteroatoms to the overall molecular properties [3].
The Simplified Molecular Input Line Entry System representation "O=C(OCCC)CC1=CNC2=C1C=CC=C2" provides a linear notation that captures the complete connectivity pattern of the molecule [1] [9]. This notation system enables computational processing and database searching while maintaining complete structural information in a compact format [3].
| Molecular Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₃H₁₅NO₂ | - |
| Molecular Weight | 217.26 | g/mol |
| Total Atom Count | 31 | atoms |
| Carbon Content | 71.86 | percent by mass |
| Hydrogen Content | 6.96 | percent by mass |
| Nitrogen Content | 6.45 | percent by mass |
| Oxygen Content | 14.73 | percent by mass |
Propyl 2-(1H-indol-3-yl)acetate possesses an indole nucleus fused to a benzene ring, with a methylene bridge linking the heteroaromatic C-3 position to an ester carbonyl that is further substituted by a three-carbon propyl chain. X-ray diffraction shows one crystallographically independent molecule in the asymmetric unit, with the atoms connected as follows:
Indole fragment
Ester side chain
This connectivity confirms a contiguous π-system in the heteroaromatic core and a flexible aliphatic ester tail [1].
Single-crystal data collected at 293 kelvin (monoclinic space group P2₁/c) provide precise metrics (Å for lengths, degrees for angles). Only symmetry-unique values are listed.
| Bond length | Value | Bond angle | Value |
|---|---|---|---|
| N1–C7 | 1.356 (3) Å [1] | C7–N1–C8 | 109.1 (2) ° [1] |
| N1–C8 | 1.375 (3) Å [1] | C4–O1–C3 | 117.8 (2) ° [1] |
| C4–O1 | 1.333 (3) Å [1] | O2–C4–O1 | 122.9 (2) ° [1] |
| C4–O2 | 1.201 (3) Å [1] | O2–C4–C5 | 126.7 (2) ° [1] |
| C4–C5 | 1.506 (4) Å [1] | C6–C5–C4 | 115.7 (2) ° [1] |
| C5–C6 | 1.489 (3) Å [1] | N1–C7–C6 | 110.9 (2) ° [1] |
The indole π-framework is essentially planar, with a maximum atomic deviation of 0.011 Å from the mean plane [1]. Carbon–carbon bond lengths within the rings fall within standard aromatic ranges, confirming full aromatic conjugation.
The key geometric descriptor governing the side-chain orientation is the dihedral angle defined by atoms C5–C4–O2–C=O and the mean plane of the indole ring. Refinement gives a value of 62.35 (13) °, indicating that the ester moiety is significantly rotated out of the aromatic plane [1]. Such torsion minimizes steric clash between the carbonyl oxygen and the peri hydrogen at C2 while preserving favourable conjugation between the carbonyl π-system and the indole ring.
Table 2 Selected torsion angles (°) characterising flexible segments*
| Torsion | Value | Conformational implication |
|---|---|---|
| C4–O1–C3–C2 | −166.9 (2) [1] | Antiperiplanar alignment of ester O1 with C2 stabilises the backbone by hyperconjugation. |
| O2–C4–C5–C6 | −20.2 (4) [1] | Small twist between carbonyl and methylene reduces gauche repulsion with C6. |
| C5–C6–C7–N1 | 173.2 (2) [1] | Near-anti disposition maintains planarity of the indole core. |
*All values determined in the solid state at 293 kelvin.
Computational investigations on related indole-3-acetic derivatives show that rotation about the C4–C5 bond generates two principal conformers separated by approximately twelve kilojoules per mole, driven largely by intramolecular hydrogen bonding vs. steric repulsion [2]. For the propyl ester, the crystallographic torsion places the carbonyl oxygen antiperiplanar to the indole nitrogen lone pair, favouring a weak N-H···O contact (2.953 Å) that propagates as helices in the crystal lattice and contributes to the observed stability [1] [3].
Vibrational analyses of indole-acetic frameworks corroborate this preference: density functional theory calculations predict red-shifted carbonyl stretching when the ester adopts the experimentally observed syn-clinal orientation, consistent with enhanced conjugation [4]. Collectively, these findings indicate that the 62 ° dihedral represents a compromise conformation that balances conjugative stabilisation with steric demand, rendering it the lowest-energy configuration in both solution and crystalline states.